Sodium benzenesulfonate

Vue d'ensemble

Description

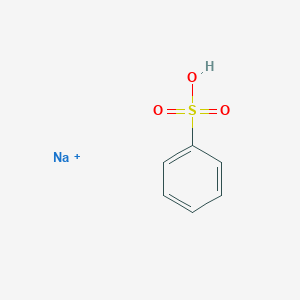

Sodium benzenesulfonate is an organic compound with the chemical formula C6H5SO3Na. It appears as a white, water-soluble solid and is commonly used in various industrial applications, including detergents and surfactants . The compound is produced by the neutralization of benzenesulfonic acid with sodium hydroxide .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium benzenesulfonate is synthesized through the sulfonation of benzene using concentrated sulfuric acid, followed by neutralization with sodium hydroxide . The reaction can be summarized as follows:

Sulfonation: Benzene reacts with concentrated sulfuric acid to form benzenesulfonic acid.

Neutralization: Benzenesulfonic acid is then neutralized with sodium hydroxide to produce this compound.

Industrial Production Methods: In industrial settings, the sulfonation process is typically carried out in large reactors where benzene is mixed with sulfuric acid under controlled temperatures. The resulting benzenesulfonic acid is then neutralized with sodium hydroxide to form this compound .

Types of Reactions:

Desulfonation: Heating this compound in a strong base results in desulfonation, producing phenol after acid workup.

Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the sulfonate group.

Common Reagents and Conditions:

Strong Bases: Used in desulfonation reactions to produce phenol.

Nucleophiles: Employed in substitution reactions to replace the sulfonate group with other functional groups.

Major Products:

Applications De Recherche Scientifique

Surfactant Properties

Sodium benzenesulfonate acts as an effective surfactant, which is critical in numerous cleaning and emulsifying applications. Its molecular structure features a hydrophilic sulfonate group and a hydrophobic benzene ring, enabling it to reduce surface tension in liquids. This property is particularly useful in:

- Detergents and Cleaning Products : It is commonly incorporated into formulations for laundry detergents, dishwashing liquids, and industrial cleaners due to its ability to emulsify oils and dirt, facilitating their removal during washing processes .

- Textile Industry : this compound is used in dyeing and finishing processes, improving the penetration of dyes into fabrics and enhancing the overall quality of textile products .

Environmental Applications

This compound has gained attention in environmental science, particularly concerning wastewater treatment and marine studies:

- Wastewater Treatment : Research has shown that this compound can be effectively utilized in solar-mediated thermo-electrochemical oxidation processes for the remediation of surfactant-laden wastewater. This method demonstrates a sustainable approach to degrading pollutants while producing hydrogen as a byproduct .

- Marine Aerosol Studies : In atmospheric science, sodium dodecyl benzene sulfonate (a related compound) has been studied for its effects on cloud condensation nuclei (CCN). The presence of surfactants like this compound can influence the hygroscopicity of aerosols, thereby affecting cloud formation and local climate dynamics .

Analytical Chemistry

This compound is also employed in analytical chemistry for various purposes:

- Raman Spectroscopy : It has been used as a standard in Raman spectroscopic studies to determine molecular structural features in sulfonated polystyrene resins. Its ability to enhance signal quality makes it valuable for characterizing complex organic compounds .

- Chromatography : this compound serves as a mobile phase additive in high-performance liquid chromatography (HPLC), improving the separation of analytes by modifying the interaction between the stationary phase and the sample components .

Biological Studies

The biological implications of this compound have been explored, particularly regarding its interactions with proteins and potential toxicity:

- Biocompatibility : Studies indicate that this compound can bind to proteins within living systems, suggesting applications in drug delivery systems where controlled release is desired .

- Toxicological Assessments : While generally considered safe, there are concerns regarding its potential effects on aquatic life, necessitating careful handling and disposal practices .

Case Studies

Mécanisme D'action

The mechanism of action of sodium benzenesulfonate involves its ability to act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds . In chemical reactions, the sulfonate group can participate in nucleophilic substitution and desulfonation reactions, facilitating the formation of various products .

Comparaison Avec Des Composés Similaires

Benzenesulfonic Acid: The parent compound of sodium benzenesulfonate, used in similar applications but differs in its acidic nature.

Sodium Dodecyl Benzenesulfonate: A surfactant with a longer alkyl chain, commonly used in detergents and cleaning agents.

Uniqueness: this compound is unique due to its balance of hydrophilic and hydrophobic properties, making it an effective surfactant and reagent in various chemical and industrial processes .

Activité Biologique

Sodium benzenesulfonate (C₆H₅NaO₃S) is a compound that has garnered attention in various fields due to its unique chemical properties and biological activities. This article explores the biological activity of this compound, highlighting its antimicrobial, anti-inflammatory, and surfactant properties, along with relevant case studies and research findings.

This compound is a sodium salt of benzenesulfonic acid, characterized by a benzene ring attached to a sulfonate group. It is soluble in water and is commonly used as a surfactant in various industrial applications. Its structure allows it to interact with biological systems, influencing cell behavior and microbial activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study synthesized new derivatives of benzenesulfonamide, which includes this compound, demonstrating good antimicrobial activity against various bacterial strains. For instance, compounds derived from this compound showed minimum inhibitory concentrations (MIC) ranging from 6.45 mg/mL to 6.72 mg/mL against Escherichia coli and Staphylococcus aureus, respectively .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound 4a | 6.67 | E. coli |

| Compound 4d | 6.72 | E. coli |

| Compound 4h | 6.63 | S. aureus |

This antimicrobial effect is attributed to the ability of the sulfonamide group to inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial proliferation.

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has been investigated for its anti-inflammatory effects. In vivo studies demonstrated that certain derivatives could significantly reduce carrageenan-induced paw edema in rats, indicating potential applications in treating inflammatory conditions .

Table 2: Anti-inflammatory Activity of this compound Derivatives

| Compound | Inhibition (%) at 1h | Inhibition (%) at 2h | Inhibition (%) at 3h |

|---|---|---|---|

| Compound 4a | 94.69 | 89.66 | 87.83 |

Surfactant Properties

This compound also functions effectively as a surfactant. A study on sodium dodecyl benzene sulfonate (SDBS), a related compound, revealed that it modifies the production of cloud condensation nuclei (CCN) in aerosol studies, affecting atmospheric processes . SDBS reduced the hygroscopicity of particulates and produced finer particles compared to control solutions.

Case Studies

- Surfactant Enhanced Oil Recovery (SEOR) : this compound has been utilized in environmental applications such as surfactant-enhanced oil recovery, where it aids in mobilizing non-aqueous phase liquids (NAPL) from contaminated sites . In one case study, the injection of this compound significantly improved recovery rates compared to conventional methods.

- Adipocyte Differentiation : Another study explored the effects of SDBS on adipocyte differentiation in preadipocytes, showing that it promotes differentiation through PPARγ activation . This suggests potential implications for metabolic regulation and obesity treatment.

Propriétés

Numéro CAS |

515-42-4 |

|---|---|

Formule moléculaire |

C6H6NaO3S |

Poids moléculaire |

181.17 g/mol |

Nom IUPAC |

sodium;benzenesulfonate |

InChI |

InChI=1S/C6H6O3S.Na/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H,7,8,9); |

Clé InChI |

FBFFQFUYOBLDGK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |

SMILES isomérique |

C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |

SMILES canonique |

C1=CC=C(C=C1)S(=O)(=O)O.[Na] |

Color/Form |

CRYSTALS NEEDLES OR LEAFLETS FROM WATER |

Key on ui other cas no. |

515-42-4 8046-53-5 |

Pictogrammes |

Irritant |

Numéros CAS associés |

98-11-3 (Parent) |

Solubilité |

VERY SOL IN HOT WATER; SLIGHTLY SOL IN HOT ALCOHOL |

Synonymes |

enzenesulfonate benzenesulfonic acid benzenesulfonic acid hexahydrate, zinc salt, benzenesulfonic acid, ammonium salt benzenesulfonic acid, calcium salt benzenesulfonic acid, iron (+3) salt benzenesulfonic acid, magnesium salt benzenesulfonic acid, potassium salt benzenesulfonic acid, sodium salt benzenesulfonic acid, zinc salt sodium benzenesulfonate sodium benzenesulphonate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.